REACTION_CXSMILES
|
[N:1]([C:4]1[N:5]=[N:6][C:7]([N:10]=[N+:11]=[N-])=[N:8][N:9]=1)=[N+:2]=[N-].CC1C=C(C)N(C2N=NC(N3C(C)=CC(C)=N3)=NN=2)N=1.NN.O>>[NH:1]([C:4]1[N:5]=[N:6][C:7]([NH:10][NH2:11])=[N:8][N:9]=1)[NH2:2] |f:2.3|
|
Name
|
3,6-di(azido)-1,2,4,5-tetrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1N=NC(=NN1)N=[N+]=[N-]
|
Name
|
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1)C)C=1N=NC(=NN1)N1N=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C=1N=NC(=NN1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |